Structural Differentiation: N-Ethyl-Phenoxy Linker Confers Conformational Flexibility Absent in Direct N-Aryl Analogs
CAS 1105229-66-0 is distinguished from the dominant N-aryl-2-oxo-2H-chromene-3-carboxamide chemotype by its N-(2-phenoxyethyl) linker. In the Allergan S1P modulator patent (US 9,073,888 B2), all exemplified compounds bear the aryl or heteroaryl group directly on the carboxamide nitrogen; no N-ethyl-phenoxy derivatives are claimed or exemplified [1]. The ethylene spacer introduces two additional rotatable bonds (from 3 to 5 rotatable bonds relative to N-phenyl analogs), increasing conformational sampling while the ether oxygen provides a hydrogen-bond acceptor site not present in direct N-aryl comparators . This topological difference places the terminal m-CF₃-phenyl ring approximately 4–5 Å further from the chromene core than in N-[3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 301196-52-1) .
| Evidence Dimension | Linker topology and conformational自由度 |
|---|---|
| Target Compound Data | N-(CH₂)₂-O-Ph(3-CF₃) linker; 5 rotatable bonds; ether H-bond acceptor present |
| Comparator Or Baseline | N-Ph(3-CF₃) directly attached (CAS 301196-52-1); 3 rotatable bonds; no ether oxygen |
| Quantified Difference | 2 additional rotatable bonds; ~4–5 Å increased chromene-to-aryl distance; addition of one H-bond acceptor |
| Conditions | Structural comparison by SMILES and molecular graph analysis |
Why This Matters
The altered linker geometry and hydrogen-bonding capacity may confer a distinct target selectivity profile, making CAS 1105229-66-0 a structurally complementary probe to N-aryl analogs in screening campaigns.
- [1] Heidelbaugh, T.M.; Cappiello, J.R.; Nguyen, P.X.; Gomez, D.G. Coumarin Compounds as Receptor Modulators with Therapeutic Utility. U.S. Patent 9,073,888 B2 (Allergan, Inc.), 2015. View Source
